3-(Benzo[b]thiophen-3-ylmethoxy)azetidine
Description
3-(Benzo[b]thiophen-3-ylmethoxy)azetidine is a heterocyclic compound featuring a four-membered azetidine ring substituted with a methoxy group linked to a benzo[b]thiophene moiety.
Properties
Molecular Formula |
C12H13NOS |
|---|---|
Molecular Weight |
219.30 g/mol |
IUPAC Name |
3-(1-benzothiophen-3-ylmethoxy)azetidine |
InChI |
InChI=1S/C12H13NOS/c1-2-4-12-11(3-1)9(8-15-12)7-14-10-5-13-6-10/h1-4,8,10,13H,5-7H2 |
InChI Key |
SSCOWRAROVHIAA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)OCC2=CSC3=CC=CC=C32 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzo[b]thiophen-3-ylmethoxy)azetidine typically involves the coupling of benzo[b]thiophene derivatives with azetidine intermediates. One common method includes the use of benzo[b]thiophene-3-carbaldehyde, which undergoes a condensation reaction with azetidine-3-ol in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(Benzo[b]thiophen-3-ylmethoxy)azetidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the benzo[b]thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the azetidine ring or the benzo[b]thiophene moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring and the azetidine ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles such as alkyl halides are used under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced forms of the azetidine ring or benzo[b]thiophene moiety.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
3-(Benzo[b]thiophen-3-ylmethoxy)azetidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its unique structure and biological activities.
Industry: Utilized in the development of new materials and as a precursor in organic synthesis
Mechanism of Action
The mechanism of action of 3-(Benzo[b]thiophen-3-ylmethoxy)azetidine involves its interaction with specific molecular targets and pathways. The benzo[b]thiophene moiety can interact with various enzymes and receptors, potentially inhibiting or activating them. The azetidine ring may also play a role in modulating the compound’s biological activity by affecting its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Structurally Similar Azetidine Derivatives
Table 1: Key Properties of Azetidine Derivatives
Biological Activity
3-(Benzo[b]thiophen-3-ylmethoxy)azetidine is an organic compound belonging to the azetidine class, characterized by a unique structure that combines a benzo[b]thiophene moiety with a four-membered nitrogen-containing ring. This structural configuration imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound features:
- Azetidine Ring : A four-membered nitrogen-containing heterocycle.
- Benzo[b]thiophene Moiety : An aromatic system that includes sulfur, enhancing its chemical reactivity and biological interactions.
Biological Activities
Research indicates that this compound exhibits several biological activities:
1. Antimicrobial Properties
Studies suggest that this compound may possess antimicrobial properties, particularly against certain bacterial strains. The interaction of the benzo[b]thiophene structure with microbial enzymes can inhibit growth, although specific efficacy data is still under investigation.
2. Inhibition of Monoamine Oxidase (MAO)
The compound has been evaluated for its potential as an inhibitor of human monoamine oxidase (hMAO), particularly the MAO-B isoform. In vitro studies have shown that derivatives related to benzo[b]thiophenes can selectively inhibit this enzyme, which is significant for neurodegenerative diseases like Parkinson's .
3. Antioxidant Activity
Preliminary findings indicate that this compound may exhibit antioxidant properties, potentially contributing to its neuroprotective effects when evaluated in cellular models .
The biological effects of this compound are hypothesized to arise from its ability to interact with various enzymes and receptors at the molecular level. The benzo[b]thiophene moiety may enhance binding affinity and specificity towards target biomolecules, influencing the compound's overall activity profile.
Case Study: Antimicrobial Efficacy
In one study, derivatives of benzo[b]thiophene were synthesized and tested for their antimicrobial activity against Bacillus subtilis (Gram-positive bacteria) and Escherichia coli (Gram-negative bacteria). While the overall activity was moderate, certain derivatives showed selective action against Gram-positive strains, indicating a potential pathway for further development .
Case Study: Neuroprotective Effects
Another research effort focused on the potential neuroprotective effects of compounds similar to this compound in models of oxidative stress. These studies highlighted the compound's ability to reduce oxidative damage in neuronal cells, suggesting its utility in treating neurodegenerative conditions .
Comparative Analysis with Related Compounds
| Compound Name | Structure | Unique Features |
|---|---|---|
| Benzo[b]thiophene | Structure | Simpler analog without azetidine; studied for its own properties. |
| Azetidine | Structure | Focuses on nitrogen's role; lacks the benzo[b]thiophene moiety. |
| Thiophene | Structure | Five-membered ring; does not feature benzene fusion present in benzo[b]thiophene. |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
